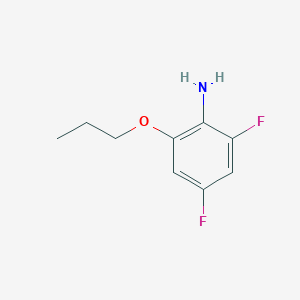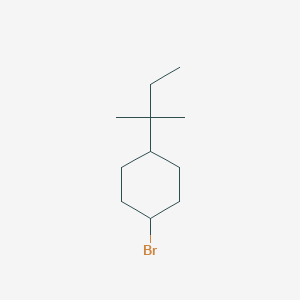
1-Bromo-4-(2-methylbutan-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-methylbutan-2-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes It is characterized by a bromine atom attached to the first carbon of the cyclohexane ring and a 2-methylbutan-2-yl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-methylbutan-2-yl)cyclohexane can be achieved through several methods. One common approach involves the bromination of 4-(2-methylbutan-2-yl)cyclohexane using bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the bromine selectively attaching to the first carbon of the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-methylbutan-2-yl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-(2-methylbutan-2-yl)cyclohexanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4-(2-methylbutan-2-yl)cyclohexene.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: 4-(2-methylbutan-2-yl)cyclohexanol.
Elimination: 4-(2-methylbutan-2-yl)cyclohexene.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
1-Bromo-4-(2-methylbutan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-methylbutan-2-yl)cyclohexane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclohexane ring provides structural stability. The 2-methylbutan-2-yl group can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylcyclohexane: Similar structure but with a methyl group instead of a 2-methylbutan-2-yl group.
4-Bromo-1-methylcyclohexane: Bromine and methyl groups are positioned differently on the cyclohexane ring.
1-Bromo-4-(tert-butyl)cyclohexane: Similar structure but with a tert-butyl group instead of a 2-methylbutan-2-yl group.
Uniqueness
1-Bromo-4-(2-methylbutan-2-yl)cyclohexane is unique due to the presence of the 2-methylbutan-2-yl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C11H21Br |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-bromo-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C11H21Br/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10H,4-8H2,1-3H3 |
InChI Key |
RNONCKYTEZWKKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


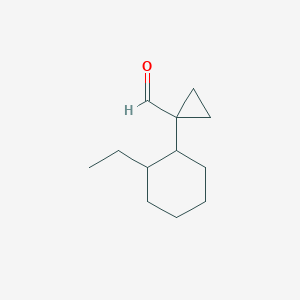
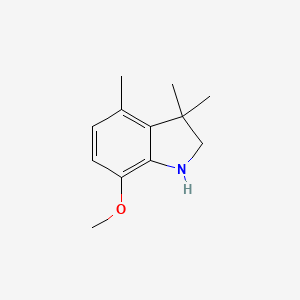
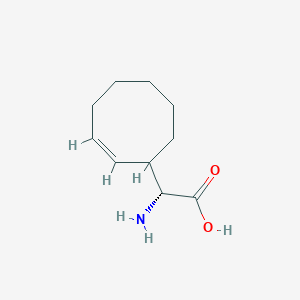


![2-[1-(Cyclopropylamino)propyl]phenol](/img/structure/B13311543.png)

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13311555.png)
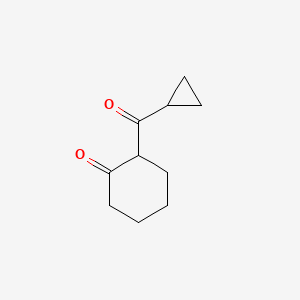
![2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13311571.png)

![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate](/img/structure/B13311581.png)

